Cas no 153204-92-3 (N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine)

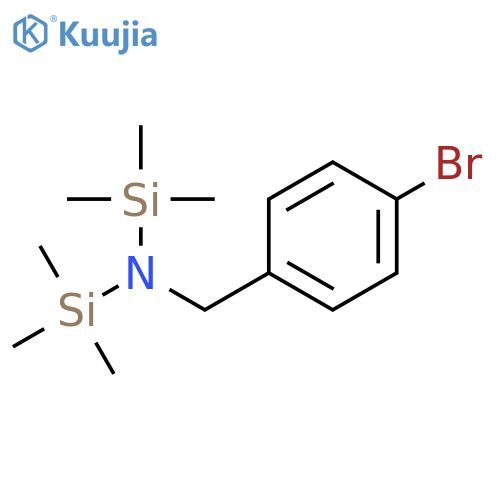

153204-92-3 structure

商品名:N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

CAS番号:153204-92-3

MF:C13H24BrNSi2

メガワット:330.411364555359

MDL:MFCD29919303

CID:1327040

PubChem ID:10381977

N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine 化学的及び物理的性質

名前と識別子

-

- Silanamine, N-[(4-bromophenyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-

- N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

- AK319559

- A921538

- [(4-BROMOPHENYL)METHYL]BIS(TRIMETHYLSILYL)AMINE

- MFCD29919303

- 1-(4-bromophenyl)-N,N-bis(trimethylsilyl)methanamine

- C13H24BrNSi2

- AKOS027325394

- 153204-92-3

- C72896

- DS-11622

- SY316845

- CS-0160409

-

- MDL: MFCD29919303

- インチ: 1S/C13H24BrNSi2/c1-16(2,3)15(17(4,5)6)11-12-7-9-13(14)10-8-12/h7-10H,11H2,1-6H3

- InChIKey: OKYGLTUIDZRFGS-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N([Si](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])[Si](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 329.06312

- どういたいしつりょう: 329.06307g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 3.2

じっけんとくせい

- ふってん: 322.4±44.0°C at 760 mmHg

- PSA: 3.24

N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H302

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Sealed in dry,2-8°C

N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D757423-25g |

Silanamine, N-[(4-bromophenyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)- |

153204-92-3 | 95+% | 25g |

$1405 | 2023-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1231049-25g |

N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine |

153204-92-3 | 95% | 25g |

¥9209 | 2023-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N86670-25g |

N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine |

153204-92-3 | 95% | 25g |

¥8776.0 | 2024-07-19 | |

| Ambeed | A106575-1g |

N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine |

153204-92-3 | 95% | 1g |

$107.0 | 2024-06-01 | |

| Ambeed | A106575-250mg |

N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine |

153204-92-3 | 95% | 250mg |

$42.0 | 2024-06-01 | |

| Ambeed | A106575-5g |

N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine |

153204-92-3 | 95% | 5g |

$299.0 | 2024-06-01 | |

| abcr | AB528259-250 mg |

N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine; . |

153204-92-3 | 250MG |

€123.60 | 2023-07-11 | ||

| abcr | AB528259-250mg |

N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine; . |

153204-92-3 | 250mg |

€128.10 | 2025-02-13 | ||

| abcr | AB528259-5g |

N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine; . |

153204-92-3 | 5g |

€537.80 | 2025-02-13 | ||

| Aaron | AR00HYT6-25g |

Silanamine, N-[(4-bromophenyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)- |

153204-92-3 | 95% | 25g |

$1199.00 | 2023-12-15 |

N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine 関連文献

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

153204-92-3 (N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine) 関連製品

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2279938-29-1(Alkyne-SS-COOH)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:153204-92-3)N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):269.0/480.0/959.0